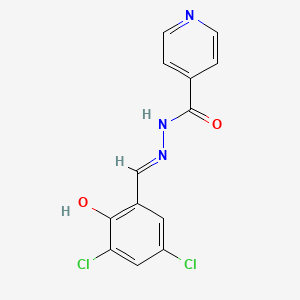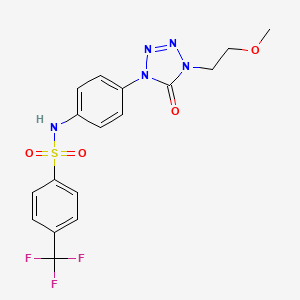
(E)-N'-(3,5-dichloro-2-hydroxybenzylidene)isonicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-N’-(3,5-dichloro-2-hydroxybenzylidene)isonicotinohydrazide” is a chemical compound that has been studied for its potential use as a chemosensor . It is based on a 2-hydroxynaphthaldehyde skeleton .
Synthesis Analysis
This compound was synthesized through double imine formation as a yellow solid with an overall chemical yield of 63% .Molecular Structure Analysis
Based on spectroscopic data of FTIR, ToF-HRMS, 1H-NMR, and 13C-NMR, the product was characterized as 1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzilydine)hydrazono)methyl)naphthalene-2-ol .Chemical Reactions Analysis
Upon experimental study, the compound was confirmed as a highly selective and reversible off–on typical chemosensor against Al3+ . The Job’s plot analysis revealed that a highly stable 1:1 complex was formed with an association constant of 8.73 × 10^5 M^−1 .Physical And Chemical Properties Analysis
The compound showed UV/Visible maxima of at 394 nm in DMSO . A pH-dependent study showed that the sensor was potentially applicable at physiological conditions (pH 7–8) in a mixture of DMSO: H2O (99:1, v/v) .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
(E)-N'-(Substituted benzylidene)isonicotinohydrazide derivatives, including those with a 3,5-dichloro-2-hydroxybenzylidene group, have been studied for their antimicrobial activity. These compounds, synthesized through coupling isoniazid with various aldehydes and benzophenones, exhibited potent to mild biological activity against various microbial strains. Among them, some derivatives showed significant antimicrobial properties, comparable to standard drugs (Malhotra, Sharma, & Deep, 2012).
Antioxidant Properties
Certain (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives have demonstrated notable antioxidant properties, particularly in scavenging hydrogen peroxide. This activity was found to be significant in specific derivatives, indicating their potential as antioxidants in various biological applications (Malhotra, Sharma, & Deep, 2012).
Anti-Diabetic Activity
Isonicotinohydrazide derivatives, including those with 3,5-dichloro-2-hydroxybenzylidene groups, have been evaluated for their potential anti-diabetic activity. In vitro studies against α-glucosidase and α-amylase enzymes have been conducted, revealing that certain derivatives can effectively inhibit these enzymes, which are significant in diabetes management (Karrouchi et al., 2020).
Enzyme Inhibition
These derivatives have been studied for their ability to inhibit certain enzymes, such as alkaline phosphatase and ecto-5′-nucleotidase, which are implicated in various diseases including cancers. Specific derivatives showed significant inhibitory activity against these enzymes, suggesting potential applications in disease treatment or management (Channar et al., 2017).
Coordination Chemistry
These compounds have been utilized in coordination chemistry, particularly in synthesizing metal complexes. Such complexes, involving (E)-N'-(3,5-dichloro-2-hydroxybenzylidene)isonicotinohydrazide and metals like vanadium and molybdenum, have been characterized and explored for their structural and potential catalytic properties (He et al., 2018).
Catalytic Applications
Metal complexes of this compound have shown catalytic efficiency in oxidation reactions. These complexes, particularly with vanadium, have been evaluated for their ability to catalyze the oxidation of various substrates, indicating their potential as catalysts in organic synthesis (Liu et al., 2020).
Corrosion Inhibition
Derivatives of isonicotinohydrazide, including those with 3,5-dichloro-2-hydroxybenzylidene groups, have been investigated as corrosion inhibitors for metals like carbon steel. These studies focus on understanding their electrochemical behaviors and efficiency in protecting metals from corrosion, especially in acidic environments (Chaouiki et al., 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2/c14-10-5-9(12(19)11(15)6-10)7-17-18-13(20)8-1-3-16-4-2-8/h1-7,19H,(H,18,20)/b17-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSNAGMUEYRBPX-REZTVBANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2947847.png)
![N-[1-(4-chlorophenyl)-2-methylpropyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2947849.png)
![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2947850.png)
![3-(4-chloro-2-methylphenyl)-2-{[(2,6-dichlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone](/img/structure/B2947856.png)
![3,3-Dimethyl-4-[1-[(5-phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2947857.png)
![N-(3,5-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2947859.png)
![2-({[3-(4-fluorophenyl)-3-oxopropylidene]amino}oxy)-N-(5-iodo-2-pyridinyl)acetamide](/img/structure/B2947860.png)
![3-Chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2947861.png)

![2-Ethyl-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2947864.png)
![2-(2-(2-fluorophenyl)-2-oxoethyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2947865.png)
![2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2947867.png)